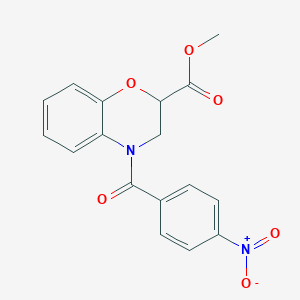
methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that features a benzoxazine ring system with a nitrobenzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Shares the nitrobenzoyl group but lacks the benzoxazine ring.
4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
N-Methyl-4-nitrobenzohydrazide: Another derivative with similar structural features.
Uniqueness
Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combination of a benzoxazine ring and a nitrobenzoyl group
Properties
Molecular Formula |
C17H14N2O6 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
methyl 4-(4-nitrobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C17H14N2O6/c1-24-17(21)15-10-18(13-4-2-3-5-14(13)25-15)16(20)11-6-8-12(9-7-11)19(22)23/h2-9,15H,10H2,1H3 |
InChI Key |
GNWQGHGEXKSKFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















